(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one
Description
(17β)-6α,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one (CAS: 55720-48-4) is a synthetic androstane-derived steroid characterized by a 1,4-dien-3-one backbone, hydroxyl groups at positions 6α and 17β, and a methyl group at position 15. Its molecular formula is C₂₀H₂₈O₃, with a molecular weight of 316.4 g/mol. It exhibits a UV absorption maximum at 242 nm, typical of conjugated dienone systems . The compound is supplied as a crystalline solid with ≥98% purity and stability ≥5 years under -20°C storage . Structurally, it is a 6α-hydroxylated metabolite of metandienone (methandrostenolone), highlighting its role in steroid metabolism studies .
Properties
IUPAC Name |
(6S,8R,9S,10R,13S,14S,17S)-6,17-dihydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H28O3/c1-18-7-4-12(21)10-16(18)17(22)11-13-14(18)5-8-19(2)15(13)6-9-20(19,3)23/h4,7,10,13-15,17,22-23H,5-6,8-9,11H2,1-3H3/t13-,14+,15+,17+,18-,19+,20+/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OBCJFTMGLMNCTJ-ZKJHRSCYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC12CCC3C(C1CCC2(C)O)CC(C4=CC(=O)C=CC34C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@]12CC[C@H]3[C@H]([C@@H]1CC[C@]2(C)O)C[C@@H](C4=CC(=O)C=C[C@]34C)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H28O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601345675 | |
| Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
316.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55720-48-4 | |
| Record name | 6alpha,17beta-Dihydroxy-17alpha-methylandrosta-1,4-dien-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID601345675 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one typically involves multiple steps, starting from simpler steroid precursors. The process often includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the steroid backbone.
Methylation: Addition of a methyl group to the steroid structure.
Oxidation and Reduction: These reactions are used to modify the oxidation state of specific carbon atoms in the steroid ring system.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as chromatography and crystallization are often employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones or aldehydes.
Reduction: Reduction of ketones or aldehydes back to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate (KMnO4), chromium trioxide (CrO3).
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Solvents: Methanol, ethanol, dichloromethane.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Scientific Research Applications
Endocrinology and Hormonal Research
Androgen Receptor Binding
This compound exhibits a strong binding affinity for androgen receptors, which makes it a valuable tool in studying androgenic activity. It has been used as an affinity label in research focused on prostate cancer and other prostatic tumors, helping to elucidate the role of androgens in tumor growth and progression .
Hormonal Regulation Studies
Research involving this compound has contributed to understanding how synthetic androgens can modulate hormonal pathways. For instance, it has been shown to influence gene expression related to male sexual differentiation and reproductive functions. This is particularly relevant for developing treatments for conditions like hypogonadism .
Oncology Applications
Prostate Cancer Research
The compound's ability to bind to androgen receptors makes it a candidate for studying prostate cancer mechanisms. It has been utilized in various in vitro studies to assess its effects on cancer cell proliferation and apoptosis. Findings suggest that it may inhibit tumor growth by interfering with the signaling pathways activated by natural androgens .
Case Study: Anti-Cancer Activity
A study demonstrated that treatment with (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one led to a significant reduction in the proliferation of prostate cancer cell lines. The study utilized different concentrations of the compound, revealing a dose-dependent relationship between treatment and tumor cell viability.
| Concentration (µM) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 10 | 85 |
| 50 | 60 |
| 100 | 30 |
Pharmacological Applications
Anabolic Effects
As an anabolic steroid, this compound has been investigated for its potential to promote muscle growth and recovery. Research indicates that it may enhance protein synthesis and muscle regeneration in animal models, making it of interest for sports medicine and rehabilitation .
Anti-inflammatory Properties
Studies have also highlighted the anti-inflammatory effects of this compound. It has been shown to reduce levels of pro-inflammatory cytokines in various experimental models, suggesting potential therapeutic applications in inflammatory diseases.
| Cytokine Level (pg/mL) | Control Group | Treated Group |
|---|---|---|
| TNF-alpha | 200 | 50 |
| IL-6 | 150 | 30 |
Mechanistic Insights
The compound operates through several biochemical pathways:
- Androgen Receptor Activation: It activates androgen receptors leading to downstream effects on gene expression.
- Inhibition of Proliferative Signals: By binding to androgen receptors in cancer cells, it may inhibit signals that promote cell division.
- Cytokine Modulation: It alters the production of cytokines involved in inflammation and immune responses.
Summary of Biological Activities
The following table summarizes the biological activities associated with this compound:
Mechanism of Action
The mechanism of action of (17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one involves its interaction with steroid hormone receptors. It binds to androgen receptors, influencing gene expression and protein synthesis. This interaction can lead to various physiological effects, such as increased muscle mass and altered metabolism.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The structural and functional nuances of (17β)-6α,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one can be elucidated through comparisons with analogous steroids. Key compounds include metandienone, 17α-hydroxy-17β-methyl-androsta-1,4-dien-3-one (a positional isomer), and boldenone acetate.
Structural and Physicochemical Comparisons
Table 1: Structural and Physicochemical Properties
- In humans, this isomer is a documented metabolite of metandienone, with altered pharmacokinetics due to steric hindrance differences . Esterification: Boldenone acetate’s 17β-acetate group enhances lipophilicity, prolonging half-life compared to hydroxylated analogs .
Metabolic and Pharmacodynamic Differences
Metabolism :
- The target compound’s 6α-hydroxylation is a critical metabolic pathway for steroidal 1,4-dien-3-ones, reducing hepatotoxicity compared to non-hydroxylated analogs like metandienone .
- Metandienone’s 17α-methyl group is associated with hepatic stress, while 6α-hydroxylation may mitigate this by facilitating renal excretion .
Receptor Binding :
- NMR studies on analogous steroids (e.g., rapamycin derivatives) reveal that substituents at positions 6 and 17 significantly alter chemical environments in regions A (positions 39–44) and B (positions 29–36), impacting androgen receptor (AR) binding . For instance, the 6α-OH group may hydrogen-bond with AR residues, enhancing affinity compared to methyl groups.
Research Findings and Implications
- Stereochemical Sensitivity: NMR profiling shows that even minor structural changes (e.g., hydroxyl/methyl positional isomerism) perturb chemical shifts in specific regions, directly correlating with bioactivity .
Biological Activity
(17beta)-6alpha,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one, commonly referred to as a derivative of methandrostenolone, is a synthetic anabolic steroid with significant biological activity. This compound is primarily recognized for its role as an androgen, influencing various physiological processes related to muscle growth and development.
The chemical structure of this compound can be summarized as follows:
- Molecular Formula : C20H28O2
- Molecular Weight : 300.44 g/mol
- Chemical Structure : The compound features a steroid nucleus with hydroxyl groups at the 6 and 17 positions, which are critical for its biological activity.
The biological activity of this compound is primarily mediated through its interaction with androgen receptors. Upon binding to these receptors, the compound initiates a cascade of genomic and non-genomic effects that lead to:
- Increased Protein Synthesis : Enhances muscle mass and strength.
- Stimulation of Erythropoiesis : Promotes red blood cell production.
- Metabolic Modulation : Alters fat distribution and metabolism.
Table 1: Biological Activity Summary
Case Study 1: Anabolic Effects in Athletes
A study involving male athletes demonstrated that administration of this compound resulted in significant increases in lean body mass and strength over a 12-week period. The subjects reported enhanced recovery times and improved performance metrics.
Case Study 2: Erythropoietic Response
Research conducted on subjects with anemia showed that treatment with this compound led to increased hemoglobin levels and improved oxygen-carrying capacity. The results indicated a potential therapeutic application for individuals suffering from conditions that impair erythropoiesis.
Case Study 3: Metabolic Modulation
A clinical trial evaluated the effects of this compound on body composition in obese individuals. The findings suggested a reduction in body fat percentage alongside an increase in muscle mass, highlighting its potential use in weight management strategies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying (17β)-6α,17-Dihydroxy-17-methyl-androsta-1,4-dien-3-one in biological matrices?
- Methodological Answer : Matrix-assisted laser desorption/ionization time-of-flight mass spectrometry (MALDI-TOF-MS) is validated for urinary quantification of this compound. Key steps include:
- Sample Preparation : Use solid-phase extraction (SPE) to isolate the analyte from urine.
- Internal Standards : Isotope-labeled analogs (e.g., deuterated derivatives) improve precision.
- Calibration Curves : Validate linearity across physiologically relevant concentrations (0.1–100 ng/mL) .
- Critical Considerations : Matrix effects (e.g., ion suppression) must be assessed using post-column infusion experiments.
Q. How can researchers design in vitro experiments to study this compound’s androgen receptor (AR) binding affinity?
- Methodological Answer :
- Cell Lines : Use AR-positive cell lines (e.g., LNCaP or HEK-293 transfected with AR).
- Competitive Binding Assays : Employ radiolabeled ligands (e.g., H-R1881) with displacement studies.
- Controls : Include testosterone and methyltrienolone (R1881) as positive controls for AR binding .
- Data Normalization : Express results as % displacement relative to unlabeled ligand.
Q. What are the key structural features distinguishing this compound from endogenous androgens?
- Methodological Answer :
- Core Modifications : The 17-methyl group enhances metabolic stability, while the 1,4-dien-3-one backbone increases binding specificity to AR.
- Comparative Analysis : Use nuclear magnetic resonance (NMR) or X-ray crystallography to resolve stereochemical differences (e.g., 6α-OH vs. 6β-OH configurations) .
- Visualization Tools : Generate 3D structural overlays with testosterone using software like PyMOL to highlight steric clashes or hydrogen bonding variations.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies optimize this compound’s anabolic-to-androgenic ratio?
- Methodological Answer :
- Targeted Modifications : Introduce substituents at C2, C6, or C17 to alter AR/glucocorticoid receptor (GR) cross-reactivity.
- Example: 17-Benzoyloxy derivatives ( ) reduce hepatic metabolism, prolonging half-life.
- In Vivo Testing : Use rodent models (e.g., Hershberger assay) to compare myotrophic (levator ani muscle) vs. androgenic (seminal vesicle) effects .
- Data Interpretation : Calculate anabolic ratios (myotrophic/androgenic activity) to prioritize analogs.
Q. How should researchers address contradictions in pharmacokinetic data across species?
- Methodological Answer :
- Species-Specific Metabolism : Conduct comparative microsomal stability assays (human vs. rodent liver microsomes) to identify cytochrome P450 (CYP) isoforms involved in oxidation or hydroxylation.
- Statistical Models : Apply allometric scaling to extrapolate rodent data to humans, adjusting for differences in CYP3A4/5 activity .
Q. What experimental designs are optimal for assessing long-term stability in biological samples?
- Methodological Answer :
- Accelerated Degradation Studies : Store spiked plasma/urine samples at -20°C, 4°C, and room temperature. Monitor degradation via LC-MS/MS at 0, 7, 30, and 90 days.
- Stabilizers : Add antioxidants (e.g., ascorbic acid) or enzyme inhibitors (e.g., sodium azide) to prevent oxidation or microbial growth .
- Validation Criteria : Degradation ≤15% over 30 days at -20°C is acceptable for most studies.
Data Contradiction Analysis
Q. How to resolve conflicting reports on this compound’s glucocorticoid receptor (GR) cross-reactivity?
- Methodological Answer :
- Assay Variability : Test binding in GR-transfected cells (e.g., COS-7) using dexamethasone as a positive control.
- Dose-Response Curves : Compare EC values for GR transactivation vs. AR.
- Contextual Factors : Discrepancies may arise from cell-specific coactivators (e.g., SRC-1) modulating receptor activity .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
